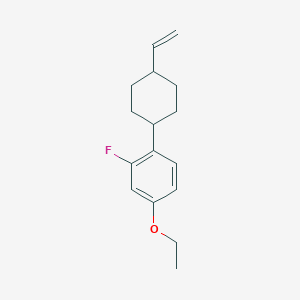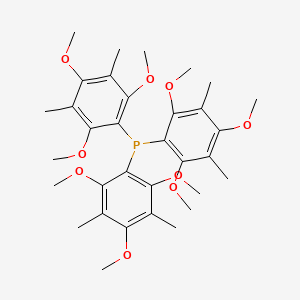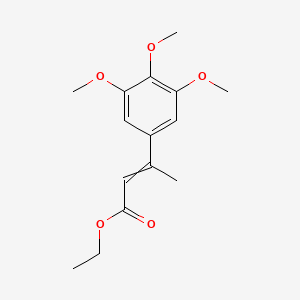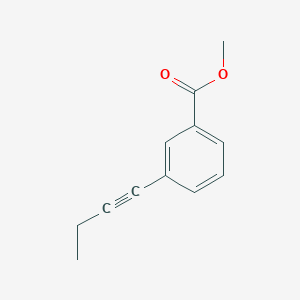
Benzoic acid, 3-(1-butynyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3-(1-butynyl)-, methyl ester is an organic compound with the molecular formula C12H12O2. It is an ester derivative of benzoic acid, featuring a butynyl group attached to the benzene ring. This compound is known for its unique chemical structure, which includes aromatic, ester, and alkyne functionalities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(1-butynyl)-, methyl ester typically involves the esterification of 3-(1-butynyl)benzoic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
3-(1-butynyl)benzoic acid+methanolacid catalystbenzoic acid, 3-(1-butynyl)-, methyl ester+water
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as the use of solid acid catalysts or enzymatic catalysis to enhance yield and selectivity. These methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption .
化学反应分析
Types of Reactions
Benzoic acid, 3-(1-butynyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, or bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
Benzoic acid, 3-(1-butynyl)-, methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzoic acid, 3-(1-butynyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The alkyne group may participate in click chemistry reactions, forming stable triazole linkages with azides .
相似化合物的比较
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the alkyne group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Phenylacetylene: Contains an alkyne group attached to a benzene ring but lacks the ester functionality.
Uniqueness
Benzoic acid, 3-(1-butynyl)-, methyl ester is unique due to the presence of both ester and alkyne groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functionalities makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
属性
CAS 编号 |
880348-98-1 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
methyl 3-but-1-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-6-10-7-5-8-11(9-10)12(13)14-2/h5,7-9H,3H2,1-2H3 |
InChI 键 |
DZBHLJKJLXZFNU-UHFFFAOYSA-N |
规范 SMILES |
CCC#CC1=CC(=CC=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


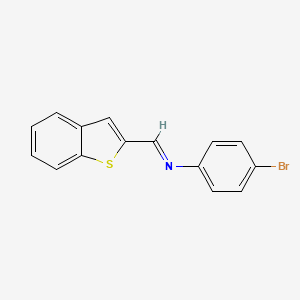
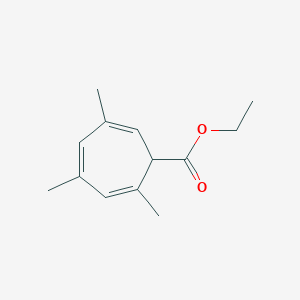
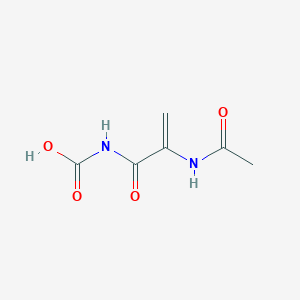
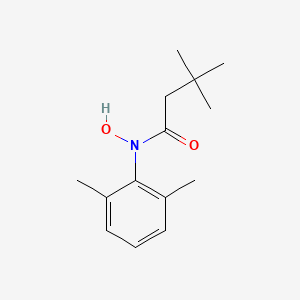
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
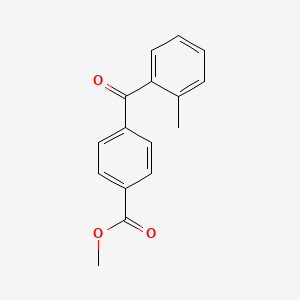
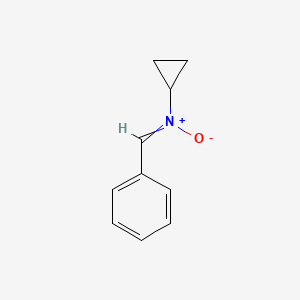
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
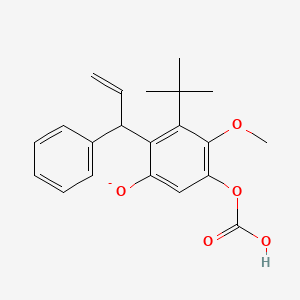
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
